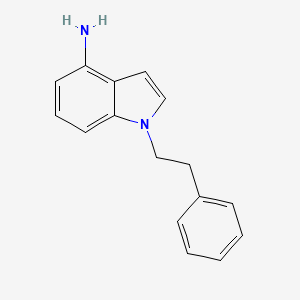
Stachyanthuside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stachyanthuside A is an ellagic acid glycoside isolated from the leaves of Diplopanax stachyanthus . It is a bioactive compound with a molecular formula of C21H18O13 and a molecular weight of 478.36 g/mol . This compound is widely used in research in the fields of pharmaceuticals, cosmetics, and health products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Stachyanthuside A is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the leaves of Diplopanax stachyanthus using solvents like ethanol, followed by partitioning with n-hexane and ethyl acetate . The residual fraction is then subjected to repeated column chromatography over silica gel and Sephadex LH-20 to afford this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources for research purposes .
Análisis De Reacciones Químicas
Types of Reactions: Stachyanthuside A, being an ellagic acid glycoside, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the glycoside into its corresponding aglycone.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced aglycones, and substituted glycosides .
Aplicaciones Científicas De Investigación
Stachyanthuside A has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Stachyanthuside A involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Enzyme Inhibition: Inhibiting enzymes involved in oxidative stress and inflammation pathways.
Comparación Con Compuestos Similares
Stachyanthuside A is unique among ellagic acid glycosides due to its specific structure and bioactivity. Similar compounds include:
Desglauside: An ellagic acid derivative isolated from Desbordesia glaucescens.
Ellagic Acid: A common polyphenol found in various fruits and vegetables.
Oleanolic Acid: A triterpenoid compound with similar bioactive properties.
These compounds share some structural similarities but differ in their specific bioactivities and applications.
Propiedades
Número CAS |
864779-30-6 |
|---|---|
Fórmula molecular |
C21H18O13 |
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
6,14-dihydroxy-7-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C21H18O13/c1-30-16-7(23)2-5-11-10-6(20(29)34-18(11)16)3-8(13(25)17(10)33-19(5)28)31-21-15(27)14(26)12(24)9(4-22)32-21/h2-3,9,12,14-15,21-27H,4H2,1H3/t9-,12-,14+,15-,21-/m1/s1 |
Clave InChI |
BBCVPHJIWIMGCN-OZJCBLQYSA-N |
SMILES isomérico |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
SMILES canónico |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B12092849.png)


![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)



![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)
